3-(Aminomethyl)-5-methoxybenzene-1-sulfonamide
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Overview
Description
3-(Aminomethyl)-5-methoxybenzene-1-sulfonamide is an organic compound that features a benzene ring substituted with an aminomethyl group, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methoxybenzene-1-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 5-methoxybenzene-1-sulfonyl chloride.
Aminomethylation: The sulfonyl chloride is reacted with formaldehyde and a suitable amine, such as methylamine, under basic conditions to introduce the aminomethyl group.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or thiols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
3-(Aminomethyl)-5-methoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-5-methoxybenzene-1-sulfonamide exerts its effects depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: It may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Anticancer Activity: The compound could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)phenylboronic acid hydrochloride: Used in similar applications but differs in its boronic acid functionality.
1-Alkenyl-2-propargyloxy-3-aminomethylbenzenes: These compounds contain additional alkenyl and propargyloxy groups, offering different reactivity and applications.
Uniqueness
3-(Aminomethyl)-5-methoxybenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, is known for its role in medicinal chemistry as a pharmacophore in various drugs.
Properties
Molecular Formula |
C8H12N2O3S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
3-(aminomethyl)-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-13-7-2-6(5-9)3-8(4-7)14(10,11)12/h2-4H,5,9H2,1H3,(H2,10,11,12) |
InChI Key |
GLHVEGVODNWTEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CN)S(=O)(=O)N |
Origin of Product |
United States |
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